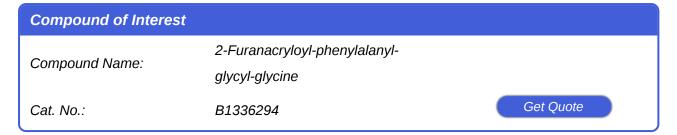


Application Notes and Protocols for Screening ACE Inhibitors Using FAPGG

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for screening Angiotensin-Converting Enzyme (ACE) inhibitors using the chromogenic substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine (FAPGG). This assay offers a rapid, sensitive, and reliable method for identifying potential therapeutic agents for hypertension and other cardiovascular diseases.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). It plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure. The FAPGG assay is a continuous spectrophotometric method used to screen for ACE inhibitors. In this assay, ACE hydrolyzes the synthetic substrate FAPGG, leading to a decrease in absorbance at 340 nm. The presence of an ACE inhibitor will slow down this reaction, and the degree of inhibition can be quantified.

Principle of the FAPGG Assay

The FAPGG assay is based on the enzymatic cleavage of the FAPGG substrate by ACE. This hydrolysis results in the formation of FAP (N-(3-[2-Furyl]acryloyl)-L-phenylalanine) and a dipeptide, Glycylglycine (Gly-Gly). The cleavage of the Phe-Gly bond in FAPGG causes a shift



in the absorption spectrum, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the ACE activity. When an ACE inhibitor is present, the rate of FAPGG hydrolysis is reduced, resulting in a smaller decrease in absorbance over time. The inhibitory activity of a test compound is determined by comparing the rate of reaction in the presence and absence of the inhibitor.

Materials and Reagents

- ACE (from rabbit lung): Prepare a stock solution and dilute to the desired working concentration in assay buffer.
- FAPGG (N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine): Prepare a stock solution in the assay buffer.
- Assay Buffer: 50 mM HEPES or Tris-HCl buffer containing 0.3 M NaCl, pH 7.5-8.3.
- Positive Control: Captopril (a known ACE inhibitor).
- Test Compounds: Dissolve in an appropriate solvent (e.g., DMSO, water).
- Microplate reader: Capable of measuring absorbance at 340 nm.
- 96-well UV-transparent microplates.
- Incubator: Set to 37°C.

Experimental ProtocolsPreparation of Reagents

- ACE Working Solution: Dilute the ACE stock solution in assay buffer to achieve a final
 concentration in the assay that results in a linear decrease in absorbance over the
 measurement period. A typical concentration is 0.1 to 0.5 U/mL.[1]
- FAPGG Working Solution: Prepare a 0.5 mM to 5 mM FAPGG solution in the assay buffer.[1]
 [2] The optimal concentration should be determined empirically but 5 mM is a commonly used concentration.[2]



- Captopril Stock Solution: Prepare a stock solution of Captopril in water. Further dilute to create a series of concentrations for generating a dose-response curve and determining the IC50 value.
- Test Compound Solutions: Prepare stock solutions of test compounds in a suitable solvent.
 Create a dilution series to test a range of concentrations.

Assay Procedure

- Set up the microplate:
 - Blank wells: Add assay buffer only.
 - Control wells (No inhibitor): Add ACE solution and assay buffer.
 - Positive control wells: Add ACE solution and Captopril solution at various concentrations.
 - Test compound wells: Add ACE solution and test compound solution at various concentrations.
- Pre-incubation: Add 10 μL of the ACE enzyme solution to each well (except the blank). Then, add 10 μL of the test compound, positive control, or assay buffer to the respective wells.
 Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction: Add 180 μ L of the pre-warmed FAPGG working solution to all wells to start the reaction. The final volume in each well should be 200 μ L.
- Measure absorbance: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes.[1]

Data Presentation

The inhibitory activity of test compounds is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%. The following table summarizes the IC50 values of known ACE inhibitors and peptides determined using the FAPGG assay.



Inhibitor/Peptide	IC50 Value	Substrate	Reference
Captopril	1.79 - 15.1 nM	FAPGG	[1][3][4]
Losartan	17.13 - 146 μΜ	FAPGG	[1][3]
Val-Tyr (VY)	< 146 μM	FAPGG	[1][3]
Val-Trp (VW)	< 146 μM	FAPGG	[1][3]
Lys-Trp (KW)	< 146 μΜ	FAPGG	[1][3]
Leu-Lys-Pro (LKP)	< 146 μΜ	FAPGG	[1][3]

Data Analysis

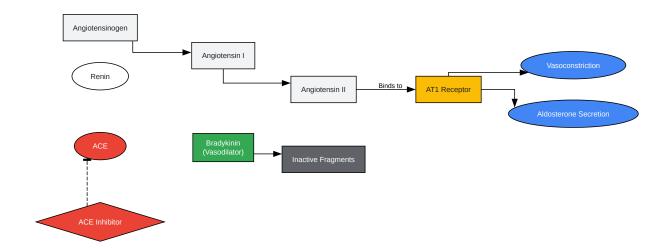
- Calculate the rate of reaction: Determine the rate of FAPGG hydrolysis (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Calculate the percentage of inhibition: Use the following formula to calculate the percentage of ACE inhibition for each concentration of the test compound:

Where:

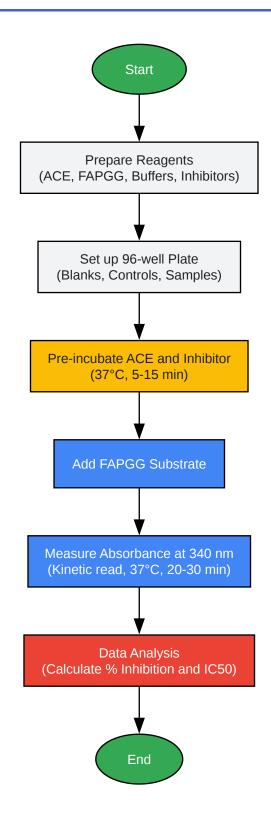
- V control is the rate of reaction in the absence of an inhibitor.
- V inhibitor is the rate of reaction in the presence of the inhibitor.
- Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal doseresponse curve and determine the IC50 value.

Mandatory Visualizations Signaling Pathway









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